molecular formula C19H26N6O B5404770 N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Katalognummer B5404770
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: NNNLRQXQDMTWKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPEU and is a member of the class of urea-containing kinase inhibitors. EPEU has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast, lung, and colon cancer.

Wirkmechanismus

The mechanism of action of EPEU involves the inhibition of several key kinases that are involved in cancer cell growth and survival. By inhibiting these kinases, EPEU prevents the activation of downstream signaling pathways that are essential for cancer cell proliferation and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
EPEU has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. These effects have been observed in vitro and in vivo, indicating the potential of EPEU as a therapeutic agent for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of EPEU for lab experiments is its specificity for certain kinases, which allows for targeted inhibition of cancer cell growth and survival. In addition, EPEU has been shown to have low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of EPEU for lab experiments is its complex synthesis method, which requires expertise in organic chemistry and is typically carried out in a laboratory setting.

Zukünftige Richtungen

There are several future directions for the research and development of EPEU. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further preclinical studies are needed to evaluate the safety and efficacy of EPEU in animal models before clinical trials can be initiated. Another potential direction is the investigation of EPEU in combination with other therapeutic agents to enhance its anti-cancer activity. Overall, the potential of EPEU as a therapeutic agent for cancer warrants further investigation and development.

Synthesemethoden

The synthesis of EPEU involves the reaction of 2-ethylphenyl isocyanate with 6-(1-pyrrolidinyl)-4-pyrimidinamine in the presence of an appropriate solvent and catalyst. The resulting intermediate is then treated with 2-bromoethylamine hydrobromide to yield the final product. The synthesis of EPEU is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

EPEU has been extensively studied in preclinical models as a potential treatment for cancer. The compound has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to play a critical role in cancer cell growth and survival. In addition, EPEU has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Eigenschaften

IUPAC Name

1-(2-ethylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-2-15-7-3-4-8-16(15)24-19(26)21-10-9-20-17-13-18(23-14-22-17)25-11-5-6-12-25/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNLRQXQDMTWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.